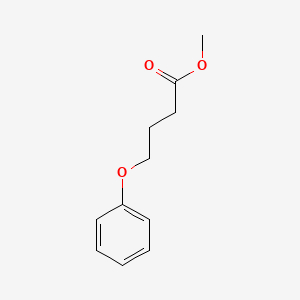

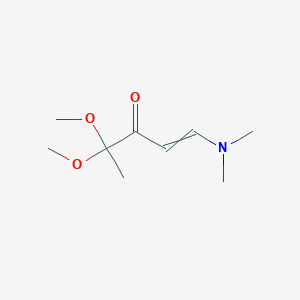

![molecular formula C12H11NO5 B1296794 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid CAS No. 447413-31-2](/img/structure/B1296794.png)

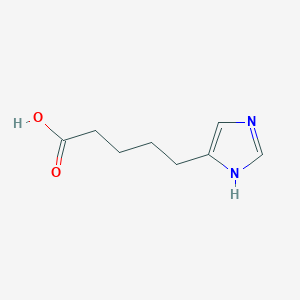

5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid” is a furan derivative . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan derivatives has been widely applied. For instance, the Paal–Knorr method relies on an acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds . Another method involves the reactions of sulfur ylides and alkynes . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string and InChI key provided in the Sigma-Aldrich database .Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, furan-3-methanol on oxidation with pyridinium chlorochromate yields furan-3-carboxaldehyde . Also, the reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives .科学的研究の応用

Synthesis and Derivative Formation

The chemical, 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid, and its derivatives are utilized in synthesizing a variety of heterocyclic compounds. For instance, derivatives of 5-arylfuran-2-carboxylic acids are used to create compounds like 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole through a series of chemical reactions involving arylation, recyclization, and condensation processes (Gorak et al., 2009).

Influence of Carboxylation

Carboxylation significantly impacts the stability of the furan ring. For instance, in a study on 2-furoic acid, a related compound, it was noted that carboxylation can transform nondissociative resonances into dissociative ones, influencing the stability of furan rings through electron and proton transfer reactions. This transformation highlights the importance of carboxylation in modifying the electronic structure and stability of furan-containing compounds (Zawadzki et al., 2020).

Thermodynamic Properties

The solubility and thermodynamic properties of certain furan carboxylic acids, such as their enthalpies of fusion and mixing, have been studied in various organic solvents. This research provides insights into the physicochemical behavior of furan carboxylic acids in different environments, which is crucial for their application in various fields (Sobechko et al., 2019).

Biocatalytic Synthesis

In the context of green chemistry, furan carboxylic acids have been synthesized using biocatalytic methods, emphasizing their potential as sustainable building blocks in the polymer and fine chemical industries. This approach aligns with the growing interest in environmentally friendly synthesis methods (Wen et al., 2020).

Safety And Hazards

将来の方向性

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . The compounds belonging to the furan platform appear among the best known due to their reactivity, as they present a mono- (Furfural) or disubstituted (5-HMF) furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .

特性

IUPAC Name |

5-[[(5-methylfuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-7-2-8(5-17-7)11(14)13-4-10-3-9(6-18-10)12(15)16/h2-3,5-6H,4H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGIEFDUWOIXES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)NCC2=CC(=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341474 |

Source

|

| Record name | 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780110 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid | |

CAS RN |

447413-31-2 |

Source

|

| Record name | 5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[4.3.1.13,8]undecan-3-amine](/img/structure/B1296718.png)

![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)

![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)